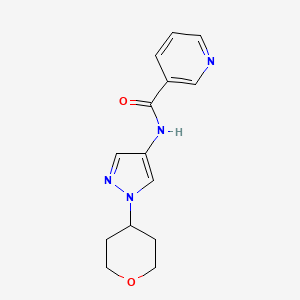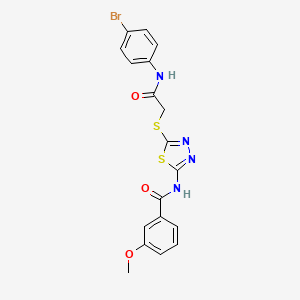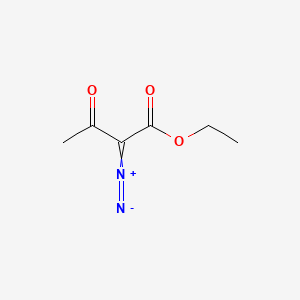
2-重氮-3-氧代丁酸乙酯
描述
“Butanoic acid, 2-diazo-3-oxo-, ethyl ester” is a chemical compound with the molecular formula C6H8N2O3 . It’s also known as Ethyl diazoacetoacetate .
Molecular Structure Analysis
The molecular structure of “Butanoic acid, 2-diazo-3-oxo-, ethyl ester” consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
The compound has a molecular weight of 156.13900, a density of 1.131 g/mL at 25ºC (lit.), and a flash point of 185 °F .科学研究应用
有机合成与化学反应
2-重氮-3-氧代丁酸乙酯在有机合成中是一种用途广泛的试剂。其重氮基团 (–N₂) 允许进行有效的转化,例如环丙烷化、卡宾插入和 C–H 官能化。 研究人员利用它来创建复杂的分子并探索新的反应途径 .
环丙烷化反应
该化合物中的重氮官能团在与烯烃或炔烃反应时容易形成环丙烷。这些三元环是天然产物合成和药物开发中宝贵的中间体。 2-重氮-3-氧代丁酸乙酯促进了应变环丙烷环的构建 .
光催化和光驱动过程
研究人员利用了该化合物的光化学性质。在紫外线或可见光下,它会生成卡宾,卡宾可以插入 C–H 键或参与其他光化学反应。 这些光驱动过程在绿色化学和材料科学中找到了应用 .
药物化学与药物发现
2-重氮-3-氧代丁酸乙酯独特的反应性使其成为药物开发的有吸引力的候选者。药物化学家探索其作为构建块来设计具有生物活性的化合物的潜力。 通过修饰重氮基团,他们可以创建具有所需药理特性的类似物 .
材料科学与表面改性
表面功能化在材料科学中起着至关重要的作用。研究人员使用该化合物来改性表面,例如金属纳米颗粒或聚合物薄膜。 重氮基团允许共价连接到各种基质,增强材料性能或实现特定相互作用 .
代谢组学中的稳定同位素标记
在代谢组学研究中,稳定同位素标记有助于追踪代谢途径。2-重氮-3-氧代丁酸乙酯在进行同位素标记后,可以用作特定代谢中间体的先驱。 研究人员利用它来研究细胞代谢并识别关键生化途径 .
安全和危害
作用机制
Target of Action
Ethyl 2-diazo-3-oxobutanoate, also known as Butanoic acid, 2-diazo-3-oxo-, ethyl ester, primarily targets alcohols . The nature of the alcohol substrate determines the direction of the reaction .
Mode of Action
The compound interacts with its targets through a copper(II) trifluoromethanesulfonate catalyzed reaction . This interaction results in the formation of corresponding ethyl 2-alkoxy-3-oxobutanoates . When a 1,3-dioxolane or 1,3-dioxane fragment is introduced into the alcohol molecule, the reaction direction changes towards the formation of polyoxa macrocycles .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the formal insertion of the diazo ester into the carbon-oxygen bond . This leads to the formation of polyoxa macrocycles , which are products of the reaction.
Pharmacokinetics
The compound has a molecular weight of 15613900 and a density of 1131 g/mL at 25ºC . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of Ethyl 2-diazo-3-oxobutanoate’s action primarily involve the transformation of alcohols into corresponding ethyl 2-alkoxy-3-oxobutanoates . When a 1,3-dioxolane or 1,3-dioxane fragment is present in the alcohol molecule, polyoxa macrocycles are formed .
Action Environment
It’s known that the structure of the alcohol substrate plays a significant role in determining the direction of the reaction .
属性
IUPAC Name |
ethyl 2-diazo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-11-6(10)5(8-7)4(2)9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTPSIXYXYNAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2009-97-4 | |
| Record name | ETHYL DIAZOACETOACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
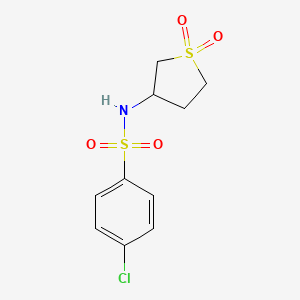
![2-(1,1-Dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2415427.png)
![6-ethyl 3-methyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415429.png)
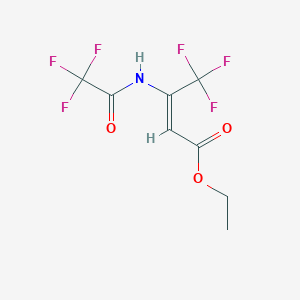
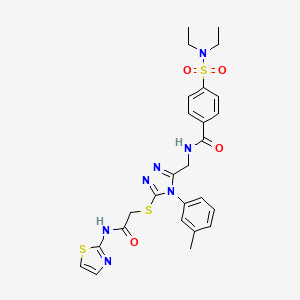
![(E)-3-(furan-2-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one](/img/structure/B2415437.png)

![6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2415439.png)
![4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid](/img/structure/B2415440.png)
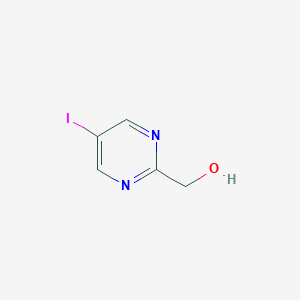
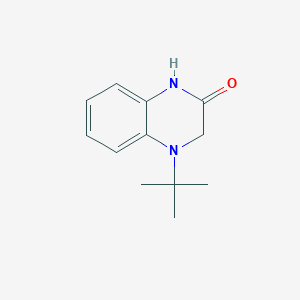
![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2415444.png)
